5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a methyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(3-Methyloxolan-2-yl)-1,3,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole ring and methyloxolan moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
JLALYSOISZNWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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